6,13-Diphenylpentacene

説明

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

6,13-Diphenylpentacene belongs to the class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). fishersci.comwikipedia.org PAHs are characterized by their structure of multiple fused aromatic rings. wikipedia.org The core of DPP is pentacene (B32325), a linear acene consisting of five fused benzene (B151609) rings. fishersci.comacs.orgwikipedia.org This extended π-conjugated system is fundamental to the electronic properties of pentacene and its derivatives. mdpi.com PAHs are typically nonpolar and lipophilic, with larger molecules often exhibiting poor solubility in water and organic solvents. wikipedia.org

Significance as a Pentacene Derivative in Organic Semiconductor Science

Pentacene itself is a benchmark p-type organic semiconductor, known for its high charge carrier mobility. mdpi.comresearchgate.net However, its practical application is often hindered by its low solubility and instability in the presence of air and light. acs.orgmdpi.comnih.gov The introduction of substituent groups onto the pentacene core is a common strategy to overcome these limitations. nih.gov

In this compound, two phenyl groups are attached to the central ring of the pentacene backbone at the 6 and 13 positions. fishersci.com This substitution serves several crucial purposes in the context of organic semiconductor science:

Improved Solubility and Processability: The phenyl groups disrupt the close packing of the pentacene molecules, which can improve solubility in organic solvents. researchgate.net This enhanced solubility allows for solution-based processing techniques, such as spin coating, which are often more cost-effective and scalable than the vacuum deposition methods required for pristine pentacene. nih.govsigmaaldrich.cn

Tuning of Electronic Properties: The addition of phenyl groups modifies the electronic structure of the pentacene core, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This tuning of the HOMO-LUMO gap is critical for optimizing the performance of electronic devices. researchgate.netacs.org

Enhanced Stability: While pentacene is susceptible to photooxidation, some derivatives have shown increased stability. acs.orgacs.org The substituent groups can sterically hinder the approach of oxygen to the reactive pentacene core. acs.org

Control of Molecular Packing: The phenyl substituents influence how the molecules arrange themselves in the solid state. This "crystal engineering" is vital as the intermolecular electronic coupling, which dictates charge transport efficiency, is highly dependent on the packing motif. nih.govacs.orgacs.org For instance, the introduction of phenyl groups can lead to an orthogonally cross-stacked dimer arrangement in the crystalline state. nih.gov

These modifications make this compound a versatile material for various organic electronic applications, including as a p-type semiconductor in organic thin-film transistors (OTFTs), an electron donor in organic solar cells, and a red-emitting dopant in organic light-emitting diodes (OLEDs). sigmaaldrich.com

Historical Development and Early Synthetic Efforts for Pentacenes and their Derivatives

The first synthesis of the parent compound, pentacene, was reported by Clar in 1929. mdpi.com Since then, numerous methods for synthesizing pentacene and its derivatives have been developed. researchgate.netresearchgate.net A common precursor for many 6,13-disubstituted pentacenes is 6,13-pentacenequinone (B1223199). nih.gov

The synthesis of this compound was reported as early as 1942 by Allen and Bell. nih.gov Their method involved the addition of a phenyl Grignard reagent to 6,13-pentacenequinone, followed by a reductive aromatization step. nih.govacs.org This general synthetic strategy, with some modifications, has remained a primary route for producing a wide range of 6,13-disubstituted pentacenes. nih.gov

The early 2000s saw a surge of interest in functionalized pentacenes, driven by the need for soluble and stable high-performance organic semiconductors. nih.gov The work on 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene) by Anthony in 2001 was a significant milestone, demonstrating that appropriate functionalization could lead to benchtop stable and highly soluble pentacene derivatives. nih.gov This spurred further research into various substitution patterns, including the aryl substitutions found in DPP.

Overview of Research Trajectories for this compound

Research on this compound has followed several key trajectories, primarily focused on its application in organic electronic devices:

Organic Light-Emitting Diodes (OLEDs): One of the earliest and most explored applications of DPP is as a red-emitting dopant in OLEDs. researchgate.netaip.orgacs.org When doped into a host material like tris(8-hydroxyquinolinato)aluminum(III) (Alq3), DPP exhibits a narrow and saturated red emission. researchgate.netaip.org Research in this area has focused on optimizing device architecture and dopant concentration to achieve high quantum efficiencies and color purity. researchgate.netacs.orgu-tokyo.ac.jp

Organic Field-Effect Transistors (OFETs): The semiconductor properties of DPP have made it a candidate for the active layer in OFETs. sigmaaldrich.comgreyhoundchrom.com While its mobility is generally lower than that of TIPS-pentacene, studies have investigated its charge transport characteristics and how molecular packing influences device performance. acs.orgsigmaaldrich.com

Organic Photovoltaics (OPVs): DPP has been utilized as a small molecule electron donor in organic solar cells. sigmaaldrich.com Its absorption spectrum and electronic energy levels make it suitable for pairing with acceptor materials like fullerenes. wikipedia.org

Fundamental Photophysical and Material Properties: A significant body of research has been dedicated to understanding the fundamental properties of DPP. This includes studies on its photooxidative stability, the kinetics of its degradation, and the influence of its phenyl substituents on its electronic structure and solid-state packing. acs.orgnih.gov

Advanced Applications: More recently, DPP has been explored in more niche applications, such as in dynamic nuclear polarization (DNP) experiments, where its photo-excited triplet electrons can be used to enhance the nuclear magnetic resonance signals of other molecules. researchgate.netresearchgate.net

The continued investigation into this compound and its analogues highlights the importance of molecular design in tailoring the properties of organic materials for specific electronic functions.

Data on this compound

| Property | Value |

| Molecular Formula | C₃₄H₂₂ |

| Molecular Weight | 430.54 g/mol |

| Appearance | Powder or crystals |

| Melting Point | 303-308 °C |

| Maximum Absorption (λmax) | 308 nm (in dichloromethane) |

| Semiconductor Type | p-type |

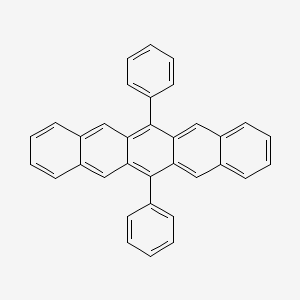

Structure

3D Structure

特性

IUPAC Name |

6,13-diphenylpentacene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCSVQKCECNEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458575 | |

| Record name | 6,13-diphenylpentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76727-11-2 | |

| Record name | 6,13-diphenylpentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76727-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6,13 Diphenylpentacene and Its Analogs

Grignard Reagent Addition to 6,13-Pentacenequinone (B1223199) and Subsequent Reductive Aromatization

A foundational and widely employed method for the synthesis of symmetrically disubstituted pentacenes, including 6,13-diphenylpentacene, involves the addition of Grignard reagents to 6,13-pentacenequinone. acs.orgacs.org In this two-step process, a Grignard reagent, such as phenylmagnesium bromide, acts as a strong carbon-based nucleophile. masterorganicchemistry.com It attacks the electrophilic carbonyl carbons of the pentacenequinone.

The reaction proceeds via a 1,2-addition mechanism, where two equivalents of the Grignard reagent add to the two carbonyl groups, resulting in the formation of a 6,13-disubstituted-6,13-dihydro-6,13-dihydroxypentacene intermediate, commonly referred to as a diol. acs.org This diol intermediate is then subjected to a reductive aromatization step, which involves the elimination of the two hydroxyl groups and the restoration of the aromatic pentacene (B32325) core. A classic method to achieve this is by boiling the diol intermediate in a solvent like acetic acid, which yields the final this compound product. acs.org

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Nucleophilic Addition | 6,13-Pentacenequinone, Phenylmagnesium bromide | 6,13-Diphenyl-6,13-dihydro-6,13-dihydroxypentacene |

| 2 | Reductive Aromatization | 6,13-Diphenyl-6,13-dihydro-6,13-dihydroxypentacene | This compound |

While traditional methods for reductive aromatization are effective, modern protocols offer improved efficiency, milder reaction conditions, and higher yields. A notable example is the use of stannous chloride (tin(II) chloride, SnCl₂) in the presence of a strong acid. nih.gov This method provides a fast, high-yielding, and low-temperature route to pentacene and its derivatives from the corresponding 6,13-dihydro-6,13-dihydroxypentacene intermediate. nih.gov

In a typical procedure, the diol is dissolved in a suitable solvent like dimethylformamide (DMF), and SnCl₂ is added. The subsequent addition of concentrated hydrochloric acid (HCl) initiates the rapid reduction and dehydration, leading to the instantaneous formation of the deep blue pentacene product, which often precipitates from the solution. nih.gov This protocol is advantageous as it avoids the high temperatures that can lead to the degradation of the pentacene product. nih.gov

| Reagent | Solvent | Reaction Time | Yield |

| SnCl₂ / HCl | DMF | ~2 minutes | ≥90% |

| SnCl₂ / HCl | Acetone | ~2 minutes | ≥90% |

Organolithium Reagent Applications in Pentacene Derivatization

Organolithium reagents serve as powerful alternatives to Grignard reagents for the functionalization of pentacenes. wikipedia.orgsigmaaldrich.com Due to the highly polar nature of the carbon-lithium bond, these compounds are exceptionally strong nucleophiles and bases. wikipedia.org Their application in pentacene synthesis follows a similar pathway to that of Grignard reagents, involving nucleophilic addition to the carbonyl groups of 6,13-pentacenequinone. researchgate.netquizlet.com

The use of organolithium reagents, such as phenyllithium, allows for the introduction of various aryl and alkyl substituents at the 6 and 13 positions. acs.orgresearchgate.net The reaction is highly effective for forming carbon-carbon bonds and creating the crucial diol precursor necessary for the final aromatization step. wikipedia.org

The initial product resulting from the nucleophilic addition of either a Grignard or an organolithium reagent to 6,13-pentacenequinone is a 6,13-dihydro-6,13-dihydroxypentacene. acs.orgnih.gov This diol is a key stable intermediate that is typically isolated before proceeding to the final aromatization stage. The stability of this dihydropentacene allows for purification, ensuring the final product's quality. In some cases, under different reductive conditions, other over-reduced 6,13-dihydropentacene (B80405) derivatives might be formed, highlighting the importance of controlled reaction pathways. researchgate.net

Strategies for Unsymmetrically 6,13-Disubstituted Pentacenes

While symmetric functionalization of pentacene is straightforward, the synthesis of unsymmetrical derivatives, where the substituents at the 6 and 13 positions are different, requires a more nuanced strategic approach. nih.gov Such compounds are of great interest as they allow for the fine-tuning of molecular properties, leading to applications in areas like intramolecular singlet fission. nih.gov

The primary strategy for creating unsymmetrically substituted pentacenes is the stepwise or sequential addition of nucleophiles to 6,13-pentacenequinone. nih.gov This method breaks the symmetry of the reaction by allowing for the isolation of the mono-addition product.

The process involves:

First Addition : Reacting the pentacenequinone with one equivalent of the first nucleophile (e.g., an organolithium or Grignard reagent). This forms a mono-adduct intermediate.

Isolation : The mono-adduct is isolated and purified.

Second Addition : The isolated intermediate is then reacted with a second, different nucleophile.

Aromatization : The resulting unsymmetrical diol is then subjected to reductive aromatization to yield the final unsymmetrically 6,13-disubstituted pentacene.

This protocol offers a divergent synthetic route, where a single mono-adduct precursor can be used to generate a library of structurally related unsymmetrical pentacene molecules. nih.gov

Methodologies for Functionalized Pentacene Derivatives Beyond Phenyl Substitution

The synthetic methodologies described are not limited to the introduction of phenyl groups. A vast range of functional groups can be attached to the 6 and 13 positions to modify the solubility, stability, and electronic characteristics of the pentacene core. ntnu.nouky.edu

A prominent example is the introduction of trialkylsilylethynyl groups, such as triisopropylsilylethynyl (TIPS), at the 6 and 13 positions. acs.orgbris.ac.uk This functionalization dramatically improves the solubility of the pentacene molecule in common organic solvents and enhances its stability against oxidation, facilitating solution-based processing for electronic devices. acs.org Other functional groups that have been successfully introduced using these nucleophilic addition strategies include:

Various substituted aryl groups. rsc.org

Electron-withdrawing halogenated moieties. uky.edu

Other alkyl and alkynyl groups. nih.gov

This versatility allows for precise control over the frontier molecular orbital (HOMO/LUMO) energy levels and the solid-state packing of the molecules, which are critical factors for performance in organic electronics. ntnu.nouky.edu

Incorporation of Aryl, Thienyl, Naphthyl, Fluorenyl, and Carbazolyl Moieties

The functionalization of the pentacene core with various aromatic and heteroaromatic groups is a key strategy for tuning its optoelectronic properties. The synthesis of 2,9-diaryl substituted 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) derivatives has been reported as a method to create effective sonosensitizers. rsc.org These extensive π-electron systems facilitate the generation of reactive oxygen species (ROS) under ultrasound irradiation, showing potential in sonodynamic therapy. rsc.org While specific synthetic details for incorporating thienyl, naphthyl, fluorenyl, and carbazolyl moieties onto a this compound framework are highly specific, the general approach often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, on halogenated pentacene precursors.

Ethynylated and Silylethynylated Pentacene Derivatives Synthesis

Ethyne and silylalkyne substitution has proven to be one of the most versatile and effective strategies for modifying pentacene. sigmaaldrich.com These groups, particularly the trialkylsilylethynyl substituents, significantly improve the solubility and stability of the pentacene core, which is crucial for solution-based processing of electronic devices. sigmaaldrich.comnih.gov The discovery of 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) was a landmark achievement, yielding a derivative that is both stable under ambient conditions and highly soluble in common organic solvents. nih.gov

The general synthesis for these compounds involves a two-step process starting from the commercially available pentacene-6,13-dione. sigmaaldrich.com

Nucleophilic Addition: The first step is the addition of an alkyne anion to the ketone groups of the pentacenequinone. This is typically achieved by treating the desired terminal alkyne (e.g., triisopropylsilylacetylene) with a strong base like n-butyllithium to form the lithium acetylide, which then attacks the carbonyl carbons.

Reductive Aromatization: The resulting diol is then deoxygenated to form the final aromatic pentacene derivative. Common reagents for this reduction include tin(II) chloride (SnCl₂), hydroiodic acid (HI), or a mixture of potassium iodide (KI) and sodium hypophosphite (NaH₂PO₂) in acetic acid. sigmaaldrich.com The latter is often preferred for substrates with electron-withdrawing groups. sigmaaldrich.com

This methodology allows for the synthesis of a wide range of ethynylated pentacenes, enabling fine-tuning of their electronic properties and solid-state packing. researchgate.net

| Derivative Type | Key Features | Synthetic Precursor | Key Reagents |

| Phenylethynyl Pentacene | Proposed as red emitters | Pentacene-6,13-dione | Phenylethyne, Base, Reducing Agent (e.g., SnCl₂) |

| Trialkylsilylethynyl Pentacene | High solubility and stability, excellent electronic performance | Pentacene-6,13-dione | Trialkylsilylacetylene, Base (e.g., n-BuLi), Reducing Agent (e.g., SnCl₂, KI/NaH₂PO₂) |

N-Ethynylation of Dihydrodiazapentacene Analogs

A novel approach to tuning the molecular orbitals of pentacene-like structures involves the N-ethynylation of 6,13-dihydro-6,13-diazapentacene (DHDAP) analogs. nih.govacs.org This strategy creates N,N′-diethynylated derivatives that maintain the same molecular geometry and π–π stacking as their parent compounds but exhibit significantly altered frontier molecular orbitals in terms of phase, nodal properties, and energy levels. nih.govacs.org

The synthesis of these N,N'-diethynylated 6,13-DHDAPs employs a modified ynamide synthesis. The key steps are as follows: nih.gov

Deprotonation: The parent DHDAP is deprotonated using a strong base, such as sodium hydride (NaH).

In Situ Generation of Dichloroacetylene: Trichloroethylene is used as a two-carbon synthon. The base facilitates the elimination of HCl from trichloroethylene, generating highly reactive dichloroacetylene in the reaction mixture.

Nucleophilic Addition: The DHDAP anion then adds to the in situ-generated dichloroacetylene to produce the target N,N'-diethynylated product. nih.gov

This method provides a powerful tool for molecular orbital engineering, potentially enhancing the charge transport properties of the parent semiconductors. nih.govacs.org

| Parent Compound | Reagents | Product | Key Outcome |

| 6,13-Dihydro-6,13-diazapentacene (DHDAP) | 1. Sodium Hydride (NaH) 2. Trichloroethylene | N,N′-diethynylated 6,13-DHDAP | Altered frontier molecular orbitals, potential for enhanced hole mobility |

Synthetic Routes for Pentacene-Based Polycyclic Aromatic Hydrocarbon Conjugates

Extending the π-conjugated system of pentacene by fusing it with other aromatic rings leads to the formation of novel polycyclic aromatic hydrocarbons (PAHs) with unique, often contorted, structures and interesting photophysical properties. researchgate.net

A versatile, two-step strategy for synthesizing such contorted PAHs starts from functionalized pentacene aldehydes. researchgate.net The key step is an intramolecular reductive Friedel-Crafts cyclization. This process allows for the creation of highly non-planar PAHs that exhibit helical chirality and maintain emissive properties, making them potential candidates for organic laser dyes. researchgate.net

Another powerful method for building larger PAH conjugates is through annulative dimerization reactions. For instance, a palladium-catalyzed annulative dimerization of phenylene triflates can produce partially fused PAHs. chemistryviews.org This is followed by an iron(III) chloride (FeCl₃)-mediated Scholl reaction, which is an oxidative aryl-aryl coupling that stitches the final rings together to form the fully fused PAH. chemistryviews.org This approach simplifies the preparation of complex PAHs from readily available phenol derivatives. chemistryviews.org

Late-stage extrusion of chalcogen fragments from specifically designed precursors has also emerged as a promising route to access a wider variety of π-conjugated polycyclic structures. beilstein-journals.org

Challenges and Innovations in Achieving Solution Processability through Derivatization

Unsubstituted pentacene is a benchmark organic semiconductor, but its practical application is hampered by its poor solubility in common organic solvents and its instability in air and light. researchgate.net These limitations make it difficult to use in solution-based fabrication techniques like printing, which are desirable for large-area, low-cost electronics. Derivatization is the primary strategy to overcome these challenges.

Challenges:

Poor Solubility: The strong π-π stacking interactions in solid-state pentacene make it difficult for solvents to overcome the lattice energy.

Instability: The acene core is susceptible to oxidation and photodegradation, often forming endoperoxides at the 6,13-positions, which disrupts the π-conjugated system. researchgate.net

Purification: The highly non-polar nature of many pentacene derivatives makes chromatographic separation from non-polar impurities challenging, which is critical as even small amounts of impurities can degrade electronic performance. sigmaaldrich.com

Innovations:

Silylethynyl Functionalization: The introduction of bulky trialkylsilylethynyl groups at the 6,13-positions is the most successful innovation for achieving solution processability. sigmaaldrich.comnih.gov These bulky groups prevent the close co-facial π-stacking that leads to insolubility, while the electronic nature of the alkyne helps maintain good charge transport properties. TIPS-pentacene is the archetypal example of this approach. nih.gov

Blending with Polymers: To improve the film-forming properties of small-molecule semiconductors like TIPS-pentacene, blending them with an insulating or semiconducting polymer has become a compelling strategy. sigmaaldrich.com The polymer matrix slows the evaporation of the solvent during spin-casting, allowing the small molecule to self-assemble and crystallize into larger, more ordered domains, which is beneficial for device performance. sigmaaldrich.com

Unsymmetrical Substitution: Synthesizing unsymmetrically 6,13-disubstituted pentacenes presents a challenge but offers a route to further tune molecular packing and properties. This can be envisioned by the stepwise addition of two different nucleophiles to pentacene-6,13-dione. nih.gov

These innovations in chemical derivatization have been crucial in transforming pentacene from a material primarily processed by thermal evaporation into a versatile semiconductor suitable for a range of solution-based manufacturing techniques.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding the electronic properties and reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions and electronic transitions.

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the electronic behavior of a molecule. The HOMO is the highest energy orbital that contains electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the lowest energy orbital that is empty and relates to the ability of a molecule to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and optical properties.

In many substituted pentacenes, the HOMO is primarily localized on the pentacene (B32325) core, retaining its characteristic π-system distribution. The LUMO, however, can be significantly influenced by the nature of the substituent. For aryl-substituted pentacenes like 6,13-diphenylpentacene, a stabilization of the LUMO is often observed. This stabilization can lead to a reduction in the HOMO-LUMO gap compared to unsubstituted pentacene.

Below is a representative data table of calculated HOMO and LUMO energies for pentacene and a generic 6,13-disubstituted pentacene to illustrate the typical effects of substitution. It is important to note that these are illustrative values and the exact energies for this compound would require specific DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pentacene (calculated) | -5.0 | -2.8 | 2.2 |

| Generic 6,13-disubstituted pentacene (illustrative) | -5.1 | -3.2 | 1.9 |

Note: These values are illustrative and based on general trends observed in computational studies of substituted pentacenes.

The electronic properties of pentacene-based materials can be precisely tuned by introducing various substituent groups at the 6 and 13 positions. This strategy, known as molecular orbital tuning, allows for the modification of the frontier molecular orbitals' energies and spatial distributions, thereby altering the material's charge transport and photophysical properties.

In the case of this compound, the phenyl substituents are known to influence the electronic structure. The phenyl groups can engage in π-conjugation with the pentacene core, although the degree of this interaction is highly dependent on the torsional angle between the phenyl rings and the pentacene plane. This interaction can lead to a stabilization of the LUMO, which is a common strategy to improve the electron-accepting capabilities and, in some cases, the air stability of the material.

The general principle of molecular orbital tuning via substitution involves:

Electron-donating groups (EDGs): These groups, such as alkoxy or amino groups, tend to raise the energy of the HOMO, making the molecule easier to oxidize.

Electron-withdrawing groups (EWGs): Groups like cyano or fluoro substituents typically lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This makes the molecule more resistant to oxidation and a better electron acceptor.

The phenyl groups in this compound can be considered weakly electron-withdrawing or neutral in their effect on the pentacene core's frontier orbitals, primarily influencing the LUMO level through extended conjugation.

The phase and nodal properties of the π-orbitals are fundamental to understanding the electronic interactions within and between molecules. The HOMO and LUMO of pentacene and its derivatives are composed of a linear combination of p-orbitals from the carbon atoms of the aromatic core.

Phase: The phase of a molecular orbital refers to the sign of the wavefunction. Constructive overlap between orbitals of the same phase leads to bonding interactions, while destructive overlap between orbitals of opposite phase results in antibonding interactions or nodal planes.

Nodal Properties: A nodal plane is a region in space where the probability of finding an electron is zero. The number and location of nodal planes in a molecular orbital determine its energy and symmetry.

Charge Transfer Integral and Reorganization Energy Calculations

The efficiency of charge transport in organic semiconductors is governed by several key parameters, including the charge transfer integral and the reorganization energy. These parameters are central to understanding the performance of materials like this compound in electronic devices.

Marcus theory provides a theoretical framework for describing the rate of electron transfer between molecules in the condensed phase. In the context of organic semiconductors, it describes the hopping of charge carriers (electrons or holes) between adjacent molecules in the crystal lattice.

The rate constant (k_et) for electron transfer according to Marcus theory is given by:

k_et = (2π/ħ) * |V|^2 * (1/√(4πλk_B T)) * exp(-(ΔG^0 + λ)^2 / (4λk_B T))

Where:

ħ is the reduced Planck constant.

V is the electronic coupling (charge transfer integral).

λ is the reorganization energy.

k_B is the Boltzmann constant.

T is the temperature.

ΔG^0 is the Gibbs free energy change of the reaction.

For efficient charge transport, a high charge transfer integral and a low reorganization energy are desirable.

The electronic coupling, or charge transfer integral (V), quantifies the strength of the electronic interaction between adjacent molecules. It is highly sensitive to the relative distance and orientation of the molecules, which in turn dictates the degree of π-orbital overlap.

In the solid state, this compound exhibits a molecular packing that is significantly influenced by the phenyl substituents. X-ray crystallography studies have shown that these bulky groups can lead to a large separation between the pentacene cores of neighboring molecules. In some crystal structures of this compound, the distance between the pentacyclic π-planes can be as large as 4.9 Å. nih.gov This increased intermolecular distance leads to a significant reduction in the overlap between the π-orbitals of adjacent molecules.

A larger π-π stacking distance directly results in a smaller charge transfer integral, which is detrimental to charge transport. The poor π-orbital overlap in this compound is a key factor contributing to its relatively low charge carrier mobility compared to other pentacene derivatives that exhibit closer π-stacking.

The reorganization energy (λ) is another critical parameter in Marcus theory. It represents the energy required to distort the geometry of a molecule and its surrounding environment when it undergoes a change in charge state (i.e., from neutral to ionized or vice versa). It has two components:

Internal reorganization energy (λ_i): The energy associated with the change in geometry of the molecule itself.

External reorganization energy (λ_o): The energy associated with the rearrangement of the surrounding solvent or crystal lattice.

For rigid aromatic molecules like pentacene and its derivatives, the internal reorganization energy is generally small. Theoretical studies on substituted pentacenes suggest that the difference in vibrational reorganization energies across various compounds is often minor. However, the bulky phenyl groups in this compound can influence the crystal packing and thus have an impact on the external reorganization energy. A less ordered or more loosely packed crystal structure can lead to a higher external reorganization energy, further impeding efficient charge transport.

Below is a table with representative theoretical values for charge transfer integrals and reorganization energies for different pentacene derivatives to illustrate the impact of substitution and packing.

| Parameter | Pentacene | TIPS-Pentacene | This compound (Estimated) |

| π-π stacking distance (Å) | ~3.4 | ~3.3 | up to 4.9 nih.gov |

| Charge Transfer Integral (meV) | High | Moderate | Low |

| Reorganization Energy (meV) | Low | Low | Moderate |

Note: The values for this compound are estimated based on its known crystal structure and general principles of charge transport in organic semiconductors.

Photophysical Phenomena and Exciton Dynamics

Singlet Fission (SF) Mechanisms in 6,13-Diphenylpentacene Aggregates

This compound (DPP) is a well-studied organic semiconductor renowned for its efficient singlet fission (SF) capabilities. Singlet fission is a process where a singlet exciton (B1674681) (S1), created by the absorption of a photon, converts into two triplet excitons (T1). This phenomenon holds significant promise for enhancing the efficiency of photovoltaic devices by potentially doubling the charge carriers generated from a single photon. The process is energetically favorable in materials like DPP where the energy of the singlet state is approximately twice the energy of the triplet state (E(S1) ≈ 2E(T1)).

Photoexcitation: S0 + hν → S1

Triplet Pair Formation: S1 + S0 → 1(T1T1)

Triplet Pair Dissociation: 1(T1T1) → T1 + T1

The efficiency and kinetics of these steps are highly dependent on the electronic coupling between adjacent molecules.

The rate and efficiency of singlet fission in this compound are profoundly influenced by its solid-state molecular packing and the surrounding dielectric environment.

Molecular Packing: The relative arrangement of DPP molecules is critical for achieving the necessary electronic coupling for efficient SF. A "slip-stacked" packing motif is often considered favorable as it can enhance the intermolecular interactions that promote the formation of the 1(T1T1) state. The degree of crystallinity and the specific polymorph of DPP can significantly alter SF rates. For instance, different crystalline forms of pentacene (B32325) derivatives can exhibit varied intermolecular interactions, leading to differences in the delocalization of excited states and, consequently, the dynamics of triplet pair separation. osti.gov In some cases, amorphous phases can exhibit efficient initial singlet fission, but losses may occur before the triplet pairs separate. acs.org

Dielectric Environment: The dielectric constant of the surrounding medium can affect the energetics of the singlet fission process. A higher dielectric environment can, in some instances, disfavor singlet fission. rsc.org The local microenvironment, such as that on the surface of quantum dots, can be engineered to modulate the SF rate in DPP aggregates by influencing both molecular packing and the local dielectric constant. rsc.org

Strong intermolecular electronic coupling is a fundamental requirement for promoting efficient singlet fission. youtube.com This coupling, which is highly sensitive to the distance and orientation between neighboring molecules, facilitates the rapid conversion of the singlet exciton into the correlated triplet pair. youtube.comsemanticscholar.org Theoretical models and experimental studies have shown that specific molecular arrangements that maximize the overlap of π-orbitals between adjacent molecules lead to faster SF rates. In some systems, a direct coupling mechanism, independent of charge-transfer states, can drive ultrafast singlet fission, where vibronic coupling allows for strong mixing between the initial excitonic state and the correlated triplet pair state. semanticscholar.orgnih.gov

Following their generation via singlet fission, the triplet excitons must be efficiently harvested and extracted to be utilized in an optoelectronic device. amanote.com This typically involves the dissociation of the triplet excitons at an interface with an appropriate acceptor material, leading to the formation of free charge carriers. rug.nl The efficiency of this process is contingent on the energy level alignment between the triplet state of the DPP and the acceptor material. Efficient triplet exciton transfer is a critical step for realizing the benefits of singlet fission in solar cells. rug.nl The transfer of triplet excitons can occur through different mechanisms, including charge transfer, where the exciton dissociates at the interface, or energy transfer (like Dexter transfer). rug.nl Fullerene derivatives are often used as electron acceptors to facilitate the dissociation of triplet excitons. rug.nl

Photoluminescence (PL) and Electroluminescence (EL) Properties

This compound exhibits distinct photoluminescence and electroluminescence characteristics, typically emitting in the red portion of the visible spectrum. The precise emission wavelengths and color coordinates can be influenced by factors such as the material's morphology (e.g., thin film, crystal) and the device structure for electroluminescence.

Organic light-emitting diodes (OLEDs) that incorporate DPP have successfully demonstrated saturated red emission. aip.orgresearchgate.net For example, when DPP is doped into a host material like tris(8-hydroxyquinolinato)aluminum (Alq3), it can exhibit a narrow emission spectrum centered around 625 nm. aip.orgresearchgate.net The quality of the emitted color is quantified by the Commission Internationale de l'Eclairage (CIE) 1931 chromaticity coordinates.

| Device Structure | EL Peak (nm) | CIE 1931 (x, y) |

|---|---|---|

| ITO/TPD/DPP:Alq3/Alq3/Mg:Ag | ~625 | (0.65, 0.35) |

Table 1: Representative electroluminescence characteristics of a this compound-based OLED. The data indicates a deep red emission. researchgate.net

The photoluminescence (PL) of DPP films also shows emission in the red region of the spectrum. The PL quantum yield of a film of DPP doped into Alq3 has been measured to be around 30%. aip.orgresearchgate.net The emission spectrum's features, such as peak position and the presence of vibronic shoulders, can be affected by the crystalline phase and molecular packing. gitlab.io

Absolute PL Quantum Yield Investigations

The absolute photoluminescence quantum yield (PLQY) is a crucial parameter that quantifies the efficiency of a material's light emission. For this compound, the PLQY is highly dependent on its environment, such as the host matrix and its physical state (solution or solid film).

In a notable study, a composite film of 0.55 mol% of DPP doped into tris(8-hydroxyquinolinato) aluminum (III) (Alq3) exhibited an absolute PLQY of approximately 30%. This efficient energy transfer from the Alq3 host to the DPP guest molecules is a key factor in the performance of organic light-emitting devices (OLEDs) using this system. The doping strategy minimizes concentration quenching that can occur in neat films of pentacene derivatives.

While specific PLQY values for pristine DPP films are not extensively reported in the literature, studies on closely related 6,13-disubstituted pentacenes, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), have shown that the fluorescence quantum yield can be significantly lower in thin films, often less than 0.5%. oregonstate.edu This is attributed to efficient non-radiative decay pathways, including singlet fission, which become dominant in the solid state due to strong intermolecular coupling. It is plausible that pristine DPP films also exhibit a low PLQY due to similar intermolecular interactions.

Table 1: Reported Absolute Photoluminescence Quantum Yield (PLQY) for this compound and a Related Derivative.

| Compound | Host/Solvent | Concentration | PLQY (%) |

|---|---|---|---|

| This compound (DPP) | Alq3 Film | 0.55 mol% | ~30 |

| 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) | Thin Film | Neat | < 0.5 oregonstate.edu |

Photostability and Degradation Mechanisms

The stability of organic semiconductors under illumination is a critical factor for device longevity. Pentacene and its derivatives are known to be susceptible to photodegradation, primarily through photooxidation.

Photooxidative Resistance and Ambient Light Effects

The primary mechanism of photodegradation for pentacenes in the presence of light and oxygen is the formation of endoperoxides. researchgate.net This process involves the [4+2] cycloaddition of singlet oxygen, which is generated by energy transfer from the photoexcited pentacene molecule, across the central aromatic rings (positions 6 and 13). This reaction disrupts the π-conjugated system, leading to a loss of the material's desirable optical and electronic properties.

The substitution of bulky phenyl groups at the 6 and 13 positions in this compound serves as a crucial strategy to enhance its photooxidative resistance. These substituents provide steric hindrance that impedes the approach of oxygen to the reactive central acene core. Furthermore, theoretical and experimental studies on 6,13-disubstituted pentacenes have shown that these modifications can lead to a stabilization of the lowest unoccupied molecular orbital (LUMO). researchgate.net This electronic stabilization can also contribute to improved photostability.

Despite these improvements over unsubstituted pentacene, this compound is not completely immune to the effects of ambient light and oxygen, especially over extended periods of exposure in solution. The degradation process is often accelerated in solvents where oxygen has higher solubility.

Strategies for Photostability Enhancement

The intrinsic photostability of this compound is primarily enhanced by the presence of the phenyl substituents at the 6 and 13 positions, as discussed above. Further strategies to improve the operational stability of devices incorporating DPP focus on extrinsic methods:

Encapsulation: One of the most effective strategies is the encapsulation of the organic semiconductor device. researchgate.netmdpi.com This involves sealing the device with barrier layers that are impermeable to oxygen and moisture. Materials such as glass, metal foils, and specialized polymers are used to create a hermetic seal, thereby preventing the ingress of atmospheric agents that contribute to photodegradation. Solution-processed encapsulation using UV-curable resins is also a viable approach. researchgate.net

Synthetic Modification: The synthesis of novel pentacene derivatives with even greater steric hindrance or specific electronic properties continues to be an active area of research. While this compound represents a significant improvement, the exploration of other functional groups at various positions on the pentacene core aims to further enhance stability without compromising electronic performance. rsc.orgkoreascience.kr

Matrix Isolation: As demonstrated by the high PLQY in a doped film, dispersing DPP in a stable host matrix can improve its photostability by reducing intermolecular interactions that can facilitate degradation pathways and by physically isolating the DPP molecules from each other and from atmospheric quenchers.

Exciton Dissociation and Charge Separation Dynamics

In photovoltaic applications, the efficient dissociation of photogenerated excitons into free charge carriers at a donor-acceptor interface is paramount. While specific studies on the exciton dissociation and charge separation dynamics exclusively for this compound are limited, valuable insights can be drawn from research on pentacene-based heterojunctions.

In a heterojunction composed of a p-type material like pentacene and an n-type material, the energy level offset at the interface provides the driving force for exciton dissociation. Upon photoexcitation of the pentacene layer, the exciton can diffuse to the interface. If the energy of the charge-transfer state (with the electron on the acceptor and the hole on the donor) is lower than the exciton energy, charge separation becomes energetically favorable.

Studies on pentacene/MoS2 heterojunctions have revealed ultrafast hole transfer from the photoexcited MoS2 to pentacene on a picosecond timescale (around 6.7 ps). arxiv.orgarxiv.org This is followed by a much slower charge recombination process, on the nanosecond timescale (around 5.1 ns), indicating the formation of a relatively long-lived charge-separated state. arxiv.orgarxiv.org The efficiency of exciton dissociation in such systems is often limited by competing ultrafast trapping of charge carriers at defect states. arxiv.orgarxiv.org It is reasonable to infer that this compound, when paired with a suitable acceptor material, would exhibit similar ultrafast charge separation dynamics, a critical characteristic for efficient organic solar cells.

Triplet-Triplet Annihilation (TTA) in OLEDs and Kinetic Models

In organic light-emitting diodes, the recombination of electrons and holes statistically leads to the formation of 25% singlet excitons (which can emit light) and 75% triplet excitons (which are non-emissive in fluorescent materials). Triplet-triplet annihilation (TTA) is a crucial mechanism that allows for the harvesting of these non-emissive triplet excitons to generate emissive singlet excitons, thereby enhancing the internal quantum efficiency of fluorescent OLEDs beyond the 25% spin-statistics limit.

The TTA process involves the interaction of two triplet excitons, which can result in the formation of a singlet exciton and a ground-state molecule:

T1 + T1 → S1 + S0

For TTA to be efficient, the energy of the resulting singlet exciton (ES1) must be less than or equal to twice the energy of the triplet exciton (2 * ET1).

While this compound is utilized as a red-emitting dopant in OLEDs, specific kinetic models and detailed studies on the TTA process within DPP-based devices are not extensively documented in the reviewed literature. However, general kinetic models for TTA in fluorescent OLEDs consider the following key parameters:

Triplet Exciton Density: The rate of TTA is proportional to the square of the triplet exciton density.

Triplet Exciton Lifetime: A longer triplet lifetime allows for a higher probability of two triplet excitons encountering each other.

Triplet Exciton Diffusivity: The mobility of triplet excitons within the host material influences the rate at which they can find each other to annihilate.

The degradation of TTA-based OLEDs can be linked to the instability of the materials involved, where the high energy of the generated singlet excitons or interactions with excess charges can lead to chemical decomposition. rsc.org Kinetic models that incorporate these degradation pathways are essential for understanding and improving the operational lifetime of such devices. rsc.org

Charge Transport Mechanisms and Device Physics in 6,13 Diphenylpentacene Based Systems

Carrier Mobility in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are a primary platform for evaluating the charge transport properties of organic semiconductors. The carrier mobility, a measure of how quickly charge carriers can move through the material under the influence of an electric field, is a key performance metric.

In p-type organic semiconductors like pentacene (B32325) derivatives, the primary charge carriers are holes. The hole mobility in 6,13-diphenylpentacene-based OFETs has been a subject of significant research. For instance, a derivative, 6,13-bis(triisopropylsilylethynyl) pentacene (TIPS-pentacene), has demonstrated high field-effect mobility, exceeding 1 cm²/V·s in some cases. scirp.orgresearchgate.net The optimization of hole mobility often involves strategies to improve the molecular ordering and reduce defects within the semiconductor film. researchgate.net

One common optimization technique is thermal annealing. For TIPS-pentacene films, annealing at specific temperatures can lead to better film morphology and a corresponding increase in hole mobility. scirp.org The choice of solvent for solution-processed films also plays a critical role, as different solvents can lead to variations in film ordering and, consequently, device performance. scirp.org Furthermore, the introduction of a hole injection interlayer, such as 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine (m-MTDATA), between the pentacene derivative and the gold electrode has been shown to enhance hole mobility by reducing the contact resistance at the interface. researchgate.net

Table 1: Electrical Parameters and Morphological Properties of TIPS-Pentacene OFETs with Different Solvents and Annealing Temperatures

| Solvent | Annealing Temperature (°C) | Field-Effect Mobility (cm²/V·s) | On/Off Ratio | Threshold Voltage (V) | Surface Roughness (RMS, nm) |

| Toluene (B28343) | 150 | Value not specified | Value not specified | Value not specified | 16.65 |

| Chlorobenzene (CB) | 120 | Value not specified | Value not specified | Value not specified | 27.51 |

| Tetrahydrofuran (THF) | 120 | Value not specified | Value not specified | Value not specified | 37.08 |

| Note: This table is based on data suggesting a correlation between lower surface roughness and higher mobility, although specific mobility values were not provided in the source material. scirp.org |

Several intrinsic and extrinsic factors influence the charge carrier mobility in organic semiconductors.

Molecular Packing: The arrangement of molecules in the solid state is paramount. Efficient π-π stacking allows for better orbital overlap between adjacent molecules, facilitating charge transport. rsc.org In derivatives like 6,13-dichloropentacene, significant one-dimensional π-stacks can dominate charge transport pathways. nih.gov

Charge Transfer Integral: This parameter quantifies the electronic coupling between neighboring molecules and is a direct measure of the ease with which a charge carrier can move from one molecule to another. nih.gov Stronger electronic couplings, resulting from favorable molecular packing, lead to higher mobility.

Reorganization Energy: This is the energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy is desirable for efficient charge transport, as it represents a smaller energetic barrier for a charge to hop between molecules. rsc.org For instance, the introduction of thiophene units in pentathienoacene leads to a significant increase in reorganization energy and a corresponding decrease in mobility compared to pentacene. nih.gov

Other factors such as disorder, the presence of traps, grain boundaries, and the morphology of the film also significantly impact charge transport. researchgate.net

Conductivity Studies in Composites and Films

The electrical conductivity of this compound can be studied in its pure form or when incorporated into composite materials. These studies provide insights into the material's charge transport properties under different conditions.

The direct current (DC) conductivity of a material can be measured as a function of temperature to determine its activation energy. The relationship between DC conductivity (σ_dc) and temperature (T) often follows the Arrhenius equation:

σ_dc = σ_0 * exp(-E_a / (k_B * T))

where σ_0 is a pre-exponential factor, E_a is the activation energy, and k_B is the Boltzmann constant. ekb.eg The activation energy represents the energy barrier that charge carriers must overcome to contribute to conduction. This value can be determined from the slope of a plot of ln(σ_dc) versus 1/T. youtube.com For many organic materials, this behavior suggests that charge transport occurs via a hopping mechanism. researchgate.net

The forbidden band gap, or energy gap, is a crucial parameter for a semiconductor, representing the energy difference between the valence band and the conduction band. This gap determines the energy required to excite an electron from a bound state to a conducting state. An analysis of the optimal band gaps is critical for applications like solar cells to maximize efficiency. rsc.org

Charge Hopping vs. Band-like Transport Models

The mechanism of charge transport in organic semiconductors is often described by two primary models: charge hopping and band-like transport. wikipedia.org

Charge Hopping Model: In this model, charge carriers are localized on individual molecules and move by "hopping" between adjacent molecules. This process is typically thermally activated, meaning that mobility increases with temperature. nih.gov The hopping transport is incoherent, and the charge transfer rate can be described by theories like the Marcus theory. This model is often applicable to disordered or polycrystalline organic thin films where charge carriers can become trapped at defects. nih.govresearchgate.net

Band-like Transport Model: This model is more akin to charge transport in traditional inorganic semiconductors. Here, the molecular orbitals of the individual molecules overlap to form continuous energy bands. Charge carriers are delocalized within these bands and can move coherently through the material. researchgate.net In this regime, mobility typically decreases with increasing temperature due to scattering effects. Band-like transport is more commonly observed in highly ordered single crystals. nih.govrsc.org

In reality, the transport mechanism in a given organic semiconductor can be a combination of both models, and the dominant mechanism can depend on factors like temperature, the degree of crystalline order, and the concentration of charge carriers. nih.govresearchgate.net It has been shown that in some organic thin films, it is possible to transition from a hopping-dominated transport regime to a band-like transport regime by increasing the concentration of injected charge carriers. nih.govresearchgate.net

Table 2: Comparison of Charge Transport Models

| Feature | Charge Hopping Transport | Band-like Transport |

| Carrier State | Localized on individual molecules | Delocalized in energy bands |

| Transport Mechanism | Incoherent hopping between sites | Coherent movement through bands |

| Temperature Dependence of Mobility | Increases with temperature (thermally activated) | Decreases with temperature (scattering limited) |

| Typical Materials | Disordered or polycrystalline organic films | Highly ordered single crystals |

Quantum Nuclear Tunneling Effects

In the realm of organic semiconductors, including oligoacenes like pentacene and its derivatives, the mechanism of charge transport is a complex interplay of localized hopping and delocalized band-like transport. While classical models like Marcus theory describe charge transfer as a thermally activated "hopping" process, they sometimes fail to fully explain the observed electronic properties, such as a decrease in charge carrier mobility with increasing temperature, a characteristic typically associated with band-like transport.

A more complete picture emerges when quantum mechanical effects, specifically nuclear tunneling, are incorporated into the charge hopping model. This approach considers that the nuclei of the molecules are not static but are quantum objects that can "tunnel" through a potential energy barrier rather than needing to overcome it via thermal activation. This is particularly relevant for the high-frequency vibrational modes of the organic molecules.

For charge transport in closely related molecules like pentacene, rubrene, and tetracene, a model that combines quantum charge-transfer theory with random-walk simulations has been successfully employed. aps.org This model demonstrates that including quantum nuclear tunneling can explain the observed "band-like" temperature dependence within a hopping framework. aps.org These crystals exhibit band-like behaviors primarily due to the nuclear tunneling associated with high-frequency molecular vibrations. aps.org This quantum-corrected hopping model provides a bridge between the two extreme mechanisms of pure hopping and pure band transport, yielding calculated room-temperature hole mobilities that are in good agreement with experimental values for these materials. aps.org While direct studies on this compound are specific, the fundamental principles derived from its parent compound, pentacene, suggest that quantum nuclear tunneling plays a crucial role in accurately describing its intrinsic charge transport characteristics.

Charge Recombination Processes in Organic Photovoltaics (OPVs)

In organic photovoltaic (OPV) devices, the conversion of light into electricity involves a series of steps, beginning with the formation of an exciton (B1674681) (a bound electron-hole pair). For a photocurrent to be generated, this exciton must diffuse to a donor-acceptor interface where it dissociates into a charge transfer (CT) state, which can then separate into free charge carriers that are transported to the electrodes. unibe.ch However, these charge carriers can also recombine, which constitutes a primary loss mechanism limiting device efficiency. macalester.edursc.org

Charge recombination can be broadly categorized into two types:

Geminate Recombination: This occurs when the electron and hole originating from the same photon recombine before they can separate into free carriers. macalester.edu This process directly competes with the charge separation at the donor-acceptor interface.

Non-geminate Recombination: This involves the recombination of an electron and a hole that originated from different photons. unibe.ch These free carriers, while migrating towards their respective electrodes, may encounter each other and recombine. unibe.ch Non-geminate recombination can be bimolecular (Langevin-type) or proceed through trap-assisted recombination, where a charge carrier is temporarily immobilized at a defect or trap state before recombining with a free carrier. unibe.ch

Charge Transfer (CT) States and Open-Circuit Voltage (Voc)

A critical parameter governing the performance of an OPV is the open-circuit voltage (Voc), which represents the maximum voltage the device can produce under illumination. The Voc is intrinsically linked to the energy of the charge transfer (CT) state at the donor-acceptor interface. spie.org The CT state is an intermediate, coulombically bound electron-hole pair located at the interface, with the electron on the acceptor molecule (e.g., a fullerene) and the hole on the donor molecule (e.g., this compound).

The energy of this CT state (E_CT) sets the upper limit for the Voc. The difference between the optical bandgap of the donor or acceptor material and the energy extracted as qVoc represents a significant energy loss in OPVs. spie.org A substantial portion of this loss is directly related to the energy required to separate the CT state into free charges.

Charge Trapping Phenomena in Devices

Charge trapping is a significant performance-limiting factor in organic semiconductor devices. Traps are localized electronic states within the material's bandgap that can immobilize charge carriers (electrons or holes), preventing them from contributing to the current. The presence of these traps can reduce charge carrier mobility, increase recombination rates, and adversely affect key device parameters. rsc.orgarxiv.org

The origins of charge traps in organic materials are varied and can include:

Structural Defects: Imperfections in the molecular packing or crystalline order of the organic film can create energetic sites that trap charges.

Chemical Impurities: The presence of foreign molecules, such as residual solvents or atmospheric components like water, can introduce trap states. mpg.de Simulations have suggested that water clusters within the voids of molecular films can act as hole traps. mpg.de

Interfacial States: Defects and disorder at the interface between the organic semiconductor and the dielectric layer or electrodes can also serve as trapping sites.

In devices utilizing this compound, charge trapping has been observed. For example, in organic light-emitting devices (OLEDs) where DPP was used as a dopant in an Alq3 host, the current-voltage characteristics showed a transition from a charge-limited current to a trap-controlled-limited current, indicating the presence of charge traps within the device. aip.org The efficiency of many organic solar cells is limited by carriers relaxing into tail states (a distribution of traps at the edge of the band), which reduces the quasi-Fermi level splitting and, consequently, the device's open-circuit voltage. rsc.org Identifying an energy window where materials are less susceptible to trapping is crucial; for many organic semiconductors, trap-free transport occurs when the ionization energy is below 6.0 eV and the electron affinity is above 3.6 eV. mpg.de

Impact of Substrate Surface Modification on OFET Performance

In an Organic Field-Effect Transistor (OFET), the interface between the semiconductor layer and the gate dielectric is of paramount importance, as this is where the charge accumulation and transport occur. Modifying the surface of the substrate (or the dielectric layer upon it) can have a profound impact on the performance of the OFET.

Chemical functionalization of the substrate, often accomplished using self-assembled monolayers (SAMs), can dramatically alter the device characteristics of OFETs, including those based on materials like this compound. The key effects of such modifications include:

Threshold Voltage (Vth) Shift: The dipole moment of the SAM molecules at the semiconductor/dielectric interface can induce a significant shift in the threshold voltage. researchgate.net For instance, SAMs with different end groups can cause dramatic variations in Vth, sometimes by as much as ±50 V. researchgate.net This effect can be used to tune the operating voltage of the transistor.

Carrier Density Modulation: The surface chemistry can influence the density of charge carriers accumulated at the interface. Certain SAMs can facilitate the accumulation of holes, while others can promote electron accumulation, effectively doping the interface region. researchgate.net

Mobility and Current Modulation: While field-effect mobility is often less sensitive than the threshold voltage, it can still be affected by substrate modification. researchgate.net Surface treatments can influence the morphology and molecular ordering of the subsequently deposited organic semiconductor layer, which in turn affects charge transport. Furthermore, modifications can impact the OFF current of the transistor by orders of magnitude. researchgate.net

These results demonstrate that the substrate is not merely a passive support but an active component that influences the electronic processes within the OFET. For a this compound-based OFET, careful selection of substrate surface chemistry is a critical step in optimizing device performance by controlling the threshold voltage, minimizing charge trapping at the interface, and promoting efficient charge transport.

Data Table of Discussed Parameters

| Parameter | Symbol | Relevance in DPP-Based Devices | Typical Influencing Factors |

| Open-Circuit Voltage | Voc | Determines the maximum voltage output of a photovoltaic cell. | Energy of the Charge Transfer (CT) state, recombination rates. |

| Charge Transfer State Energy | E_CT | Sets the upper limit for Voc in organic photovoltaics. | Donor/acceptor material combination, interfacial properties. |

| Threshold Voltage | Vth | The gate voltage required to turn on an OFET. | Substrate/dielectric surface modification, charge traps. |

| Charge Carrier Mobility | µ | Describes the velocity of charge carriers in an electric field. | Molecular packing, temperature, presence of traps. |

Supramolecular Organization and Solid State Structure

Crystal Packing and Molecular Geometry Analysis

The introduction of phenyl substituents at the 6 and 13 positions of the pentacene (B32325) core significantly influences its solid-state structure, leading to distinct packing motifs and intermolecular interactions compared to unsubstituted pentacene.

X-ray Crystallography of 6,13-Diphenylpentacene and its Adducts

Single-crystal X-ray diffraction has been instrumental in elucidating the precise molecular geometry and packing of DPP and its derivatives. For instance, the crystal structure of a cis-bis bris.ac.ukfullerene adduct of this compound has been determined, revealing the spatial arrangement of the bulky fullerene units on the same face of the pentacene core. nih.govacademie-sciences.fr In this adduct, the closest distance between carbon atoms on adjacent fullerene molecules is a mere 3.065(8) Å. academie-sciences.fracs.org The experimentally determined crystal structures of both the cis-bis bris.ac.ukfullerene adduct and a bris.ac.ukfullerene-pentacene monoadduct show remarkable agreement with structures calculated using molecular mechanics (MM2). academie-sciences.fr

The crystal structure of DPP itself has been analyzed, and it has been found that it shares a similar molecular geometry and crystal packing with its N-hetero analogue, N,N'-diphenyl-6,13-dihydro-6,13-diazapentacene (DP-6,13-DHDAP). nih.govnih.govresearchgate.net This similarity is attributed to the dominant role of edge-to-face interactions. nih.govresearchgate.net

A doubly alkylene-bridged derivative of this compound has also been synthesized and its structure confirmed by X-ray crystallography, demonstrating a method to enhance the stability of the pentacene core. researchgate.netnih.gov

Interactive Data Table: Crystallographic Data for a this compound Adduct

| Parameter | Value |

| Compound | cis-bis bris.ac.ukfullerene adduct of this compound |

| Closest C-C distance (Å) | 3.065(8) |

| Computational Method | MM2 |

Note: This table summarizes key crystallographic data for a specific adduct of this compound.

Influence of Phenyl Substituents on Intermolecular Interactions (e.g., edge-to-face, π-stacking)

The phenyl groups at the 6 and 13 positions of DPP play a crucial role in dictating the intermolecular interactions within the crystal lattice. These interactions are fundamental to the material's properties. theochem.nllibretexts.orgacs.org The dominant interactions are often of the edge-to-face type, where the edge of a phenyl ring on one molecule interacts with the face of the pentacene core or a phenyl group of a neighboring molecule. nih.govresearchgate.net This is a common feature in the packing of aromatic molecules. rsc.org

These edge-to-face interactions in DPP and its analogue, DP-6,13-DHDAP, lead to nearly identical molecular packing. nih.govresearchgate.net The presence of these bulky phenyl substituents can prevent the close π-π stacking that is characteristic of unsubstituted pentacene. researchgate.net This is a key factor in determining the electronic coupling between adjacent molecules. In some derivatives, the bulky aryl substituents can effectively isolate the pentacene cores from one another. researchgate.net

In the case of fullerene adducts, favorable π-π stacking interactions between adjacent fullerene moieties can drive the diastereoselective formation of cis-adducts. acs.org The distance between the centers of abutting pentagons on adjacent fullerenes in the cis-bis bris.ac.ukfullerene-diphenylpentacene adduct is 3.284 Å, which is slightly shorter than the typical van der Waals spacing, indicating a stabilizing interaction. acs.org

Comparison of Packing Motifs (e.g., herringbone, brickwork)

Organic semiconductor molecules typically adopt one of a few common packing motifs in the solid state, with the "herringbone" and "brickwork" arrangements being particularly prevalent for acenes. rsc.org Unsubstituted pentacene typically crystallizes in a herringbone pattern, which is characterized by edge-to-face interactions. nih.govresearchgate.netrsc.org

In contrast, the introduction of bulky substituents can alter this packing. For example, the addition of triisopropylsilylethynyl groups to pentacene transforms the herringbone packing into a two-dimensional π-stacking brickwork arrangement. nih.govresearchgate.net this compound, however, tends to maintain a packing that is dominated by edge-to-face interactions, leading to a structure that is nearly identical to that of pentacene at the unit cell level, favoring a herringbone-like arrangement. nih.govresearchgate.netsigmaaldrich.com This is because the phenyl substitution does not significantly alter the electric potential at the periphery of the molecules. sigmaaldrich.com The packing of DPP is essentially the same as its nitrogen-containing analogue, DP-6,13-DHDAP, due to these governing edge-to-face interactions. nih.govresearchgate.net

Self-Assembly Behavior of this compound Derivatives

The ability of DPP derivatives to self-assemble into ordered structures is crucial for their application in electronic devices, as the degree of molecular ordering directly impacts charge transport.

Formation of Uniform Films and Crystalline Order

Derivatives of pentacene, including those with phenyl substituents, have been shown to self-assemble into uniform films with significant long-range crystalline order. mdpi.com This self-assembly is a key attribute for creating robust electronic devices. mdpi.com The formation of uniform crystalline structures without other polymorphs is indicated by well-resolved diffraction peaks in X-ray diffraction studies. nih.gov

The self-assembly process can be influenced by various factors, including the nature of the solvent and the presence of other molecules. rsc.orgresearchgate.net For instance, the blending of a soluble pentacene derivative with a polymer can slow down solvent evaporation during film casting, allowing the small molecule to crystallize into large grains. mdpi.com The formation of uniform films of this compound and its composites, such as with ZnO, has been reported, leading to new material properties.

Segregation to Dielectric Interfaces in Blends

In blends of soluble pentacene derivatives with insulating polymers, the semiconductor molecule can segregate to the interface with the dielectric layer. mdpi.com For example, studies with TIPS-pentacene blended with poly(α-methylstyrene) have shown that the semiconductor preferentially segregates to the silica (B1680970) dielectric interface, particularly when a high molecular weight polymer is used. mdpi.com Conversely, when blended with semiconducting polymers like poly(triarylamine), TIPS-pentacene has been observed to segregate to the top surface of the film, at the air interface. mdpi.com This segregation behavior is critical for the performance of devices like field-effect transistors, as it positions the active semiconductor layer precisely where it is needed for charge transport.

Interactive Data Table: Self-Assembly and Segregation of Pentacene Derivatives

| Derivative | Blend Component | Segregation Interface | Device Implication |

| TIPS-pentacene | Poly(α-methylstyrene) | Dielectric | Bottom-gate FETs |

| TIPS-pentacene | Poly(triarylamine) | Air | Top-gate FETs |

Note: This table illustrates the segregation behavior of a functionalized pentacene in polymer blends and its relevance for device architecture.

Aggregate Formation and Structure in Solution and Dispersions

The supramolecular organization of this compound (DPP) in solutions and dispersions is a critical factor influencing its photophysical properties and potential applications. The formation of aggregates, their structure, and their interaction with the surrounding environment can significantly alter the behavior of individual DPP molecules.

In dilute solutions of solvents like dichloromethane (B109758) (CH₂Cl₂), DPP typically exists in a monomeric state, showing no signs of aggregation in concentrations ranging from 6.6 × 10⁻⁷ to 1.7 × 10⁻⁵ M, as observed through UV-vis spectroscopy. nih.gov However, at higher concentrations in solvents such as deuterated chloroform (B151607) (CDCl₃), specifically above 0.05 M, evidence of solution-state aggregation emerges, detectable by ¹H NMR spectroscopy. nih.gov

The formation and characteristics of DPP aggregates can be systematically controlled and studied in aqueous dispersions, particularly through co-aggregation with other nanomaterials like lead sulfide (B99878) (PbS) quantum dots (QDs). rsc.orgrsc.org In these systems, DPP forms aggregates, and the presence of QDs can modulate the structure and photophysical processes within these aggregates. rsc.org For instance, pure DPP aggregates in an aqueous environment exhibit a certain rate of singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons. rsc.orgrsc.org

The interaction between DPP and the ligands on the surface of the QDs, such as poly(ethylene glycol)-thiolate (PEGT), can disturb the typical packing of DPP molecules within the aggregates. rsc.org This perturbation can lead to weaker exciton coupling, resulting in a bathochromic (red) shift and broadening of the absorption peaks. rsc.org For example, co-aggregates of DPP with PbS QDs of specific sizes (radii of 1.6 nm, 1.8 nm, 2.0 nm, and 2.2 nm) show a broadening of the 0-0 vibronic band by 120-160 cm⁻¹ and a bathochromic shift of the 0-1 vibronic band by approximately 100 cm⁻¹ compared to pure DPP aggregates. rsc.org

Transmission electron microscopy (TEM) reveals that these co-aggregates are often irregular in shape, with diameters ranging from 30 to 80 nm. rsc.org The formation of these co-aggregates is dependent on the properties of the QD surface, including the density of surface ligands. rsc.orgrsc.org For instance, PbS QDs with a radius of 2.7 nm did not appear to form co-aggregates with DPP, and the absorption spectrum of this mixture was identical to that of pure DPP aggregates. rsc.org This suggests that an optimal surface ligand density is necessary to facilitate the interaction and co-aggregation with DPP. rsc.org

The structure of these aggregates in dispersion is also influenced by the dielectric environment provided by the surrounding medium and the QD ligands. rsc.orgrsc.org A higher local dielectric constant can favor processes like singlet fission. rsc.org The interplay between the molecular packing within the DPP aggregate and the local dielectric environment created by the QD surface ultimately dictates the aggregate's photophysical behavior. rsc.orgrsc.org

It has been demonstrated that the rate of singlet fission within DPP aggregates can be significantly accelerated through co-aggregation with PbS QDs. The average rate of singlet fission increased from 0.074 ps⁻¹ in pure DPP aggregates to 0.37 ps⁻¹ in co-aggregates with 2.2 nm radius QDs. rsc.org This five-fold increase highlights the profound impact of the supramolecular organization on the excited-state dynamics of DPP. rsc.org

The table below summarizes the effect of PbS quantum dot size on the singlet fission rate in this compound co-aggregates.

| QD Radius (nm) | Average Singlet Fission Rate (ps⁻¹) | Fold Increase vs. Pure DPP | Spectral Changes in DPP Aggregate |

| N/A (Pure DPP) | 0.074 | 1x | Baseline |

| 1.6 | Slightly changed from pure DPP | ~1x | 120-160 cm⁻¹ broadening of 0-0 band, ~100 cm⁻¹ red shift of 0-1 band |

| 2.2 | 0.37 | 5x | 120-160 cm⁻¹ broadening of 0-0 band, ~100 cm⁻¹ red shift of 0-1 band |

| 2.7 | Slightly changed from pure DPP | ~1x | No significant change |

Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs)

OFETs represent a key area where pentacene (B32325) and its derivatives, including DPP, have been extensively investigated. These compounds form the core of the device's active layer, responsible for charge transport.

The development of active layer materials for OFETs has focused on enhancing performance, stability, and processability. While pristine pentacene exhibits high charge carrier mobility, its poor solubility hinders large-area solution-based fabrication. This has led to the development of soluble pentacene derivatives. One notable example is 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), which offers improved solubility in common organic solvents and greater environmental stability. scirp.org The introduction of phenyl groups at the 6 and 13 positions of the pentacene core, as in DPP, also modifies the material's electronic properties and molecular packing, which are crucial for efficient charge transport in the active layer of an OFET.